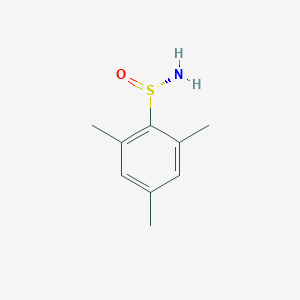
(4-Iodophenyl)hydrazine hydrochloride
Vue d'ensemble
Description
(4-Iodophenyl)hydrazine hydrochloride is a chemical compound that is part of the hydrazine family, characterized by the presence of an iodine atom on the phenyl ring. This compound is a derivative of hydrazine, where the phenyl ring is substituted with an iodine atom at the para position. It is used as an intermediate in the synthesis of various chemical compounds, including pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of hydrazine derivatives can be complex and requires careful control of reaction conditions. For instance, the synthesis of 1,2-bis(2,4,6-trinitrophenyl) hydrazine, a related compound, involves the condensation of picryl chloride with hydrazine hydrate in methanol at controlled temperatures . Similarly, the synthesis of (4-(4-iodophenyl)thiazol-2-yl)hydrazine derivatives involves specific substitutions on the hydrazone moiety and the thiazole ring, indicating the importance of the structure of the substituents in the synthesis of hydrazine derivatives .
Molecular Structure Analysis
The molecular structure of hydrazine derivatives is crucial for their chemical properties and reactivity. For example, the crystal structure of a symmetric branched 4-nitrophenyl hydrazine compound shows that molecules can be twisted at the N2–N3 bond, affecting the compound's isomerism and stability . This suggests that the molecular structure of (4-Iodophenyl)hydrazine hydrochloride would also significantly influence its chemical behavior.
Chemical Reactions Analysis
Hydrazine derivatives participate in various chemical reactions, often serving as precursors or intermediates. The presence of the iodine atom in (4-Iodophenyl)hydrazine hydrochloride would make it a potential candidate for further functionalization through reactions such as nucleophilic substitution or coupling reactions. The reactivity of the iodine atom could be exploited in synthetic chemistry to produce more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of hydrazine derivatives, such as melting points, solubility, and stability, are determined by their molecular structure. For instance, the melting point of 4-chloro-2-fluorophenyl hydrazine is reported to be in the range of 59-60°C , which provides a reference point for the expected physical properties of (4-Iodophenyl)hydrazine hydrochloride. The presence of the iodine atom is likely to influence the compound's density, boiling point, and solubility in various solvents.
Applications De Recherche Scientifique
Anti-Candida Activity
(4-Iodophenyl)hydrazine derivatives demonstrate significant in vitro anti-Candida activity, particularly against Candida albicans and Candida krusei. Specific structural modifications, such as the presence of aliphatic chains or heteroaromatic rings, enhance their inhibitory activity. These compounds are also evaluated for cytotoxicity and used in conjunction with clotrimazole for enhanced anti-Candida effects (Secci et al., 2012).
Fluorescent Probes for Hydrazine Detection
(4-Iodophenyl)hydrazine hydrochloride is utilized in the development of fluorescent probes for the detection of hydrazine in biological and environmental samples. These probes demonstrate high sensitivity, selectivity, and low detection limits, making them suitable for applications like live-cell imaging and environmental monitoring (Zhu et al., 2019).
Water Pollutants Detection
(4-Iodophenyl)hydrazine derivatives are involved in the development of sensors for the detection of major water pollutants, such as hydrazine and 4-chlorophenol. These sensors show sensitivity and selectivity, enabling the simultaneous determination of these pollutants in water, which is crucial for human health (Tahernejad-Javazmi et al., 2018).
Chemodosimeters for Hydrazine Detection
Chemodosimeters based on (4-Iodophenyl)hydrazine hydrochloride are used for the ratiometric detection of hydrazine. These are designed to enable the recovery of the excited state intramolecular proton transfer, allowing for effective detection of hydrazine in live cells (Goswami et al., 2013).
Anti-Cancer Activity
Some derivatives of (4-Iodophenyl)hydrazine, like 4-hydrazinylphenyl benzenesulfonate, demonstrate potential as anti-cancer agents. They show significant activity against breast cancer cell lines, offering a new avenue for cancer treatment research (Prasetiawati et al., 2022).
Mécanisme D'action
Safety and Hazards
“(4-Iodophenyl)hydrazine hydrochloride” is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is toxic if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation .
Propriétés
IUPAC Name |
(4-iodophenyl)hydrazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2.ClH/c7-5-1-3-6(9-8)4-2-5;/h1-4,9H,8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGQZFXOUDOZCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN)I.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Iodophenyl)hydrazine hydrochloride | |
CAS RN |
62830-55-1 | |
| Record name | 4-Iodophenylhydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![Methyl [5-(Chloroacetyl)-1-methyl-1H-pyrrol-2-yl]acetate](/img/structure/B3042412.png)
